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Compound of Interest |

\

Compound Name: 3-lodo-2'-methylbenzophenone

CAS No.: 951887-18-6

Cat. No.: B1324071

Compound Profile & Structural Integrity[1]

IUPAC Name: (3-lodophenyl)(2-methylphenyl)methanone[1]
Molecular Formula: C

H
10[1]

Molecular Weight: 322.14 g/mol

Structural Logic: The molecule consists of two non-equivalent aromatic rings linked by a
carbonyl bridge.[1]

o Ring A (3-lodo): Meta-substituted, electron-withdrawing inductive effect from lodine.[1]

o Ring B (2'-Methyl): Ortho-substituted, providing steric bulk that forces the carbonyl out of
full planarity, slightly elevating the IR carbonyl frequency compared to unsubstituted
benzophenone.

Mass Spectrometry (MS) Analysis
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Methodology: Electron Impact (El) at 70 eV.[1] Core Directive: Use the fragmentation pattern to
validate the asymmetry of the ketone. The cleavage will occur on either side of the carbonyl,
generating two distinct acylium ion pathways.[1]

Fragmentation Pathway

The mass spectrum is dominated by

-cleavage adjacent to the carbonyl group.[1][2]
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m/z (Mass-to-

Intensity Fragment Identity Mechanistic Origin
Charge)
Stable aromatic
322 M] Molecular lon ketone; significant
intensity.[1]
[3-1-C
H -cleavage (Loss of o-
231 High tolyl radical).[1]
-CO] Diagnostic for Ring A.
[3-1-C
] H CO loss from m/z 231
203 Medium )
(Aryl cation).[1]
]
[2-Me-C
H -cleavage (Loss of 3-
119 High iodophenyl radical).[1]
-CO] Diagnostic for Ring B.
€ Tropylium ion
H rearrangement from
91 Base Peak
the 2-methylphenyl
] moiety.
[C
Phenyl cation
77 Low H (secondary
] fragmentation).[1]
Visualizing the Fragmentation Logic
The following diagram illustrates the competitive
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-cleavage pathways that confirm the structure.

Molecular lon
[M]+ m/z 322

- (o-Tolyl radical) \; (3-Iodopheny! radical)

3-lodobenzoyl Cation o-Toluoyl Cation
m/z 231 m/z 119

-CO
Rearrangement)

3-lodophenyl Cation Tropylium lon
m/z 203 (Base Peak) m/z 91

Click to download full resolution via product page

Caption: Competitive alpha-cleavage pathways validating the asymmetric benzophenone
structure.

Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on neat oil/solid.[1] Diagnostic Value:
Distinguishing the ketone environment and confirming the absence of aldehyde/acid impurities.

[1]
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Wavenumber (cm

Assignment Structural Insight
)
) Weak intensity, typical for
3060 - 3030 C-H Stretch (Aromatic)
arenes.
Methyl group (
2950 - 2920 C-H Stretch (Aliphatic)
) vibrations.
Ketone.[1][2][3] Shifted slightly
higher than typical
1665+ 5 C=0]I1] Stretch benzophenone (1650) due to
steric twist from the 2'-Me
group reducing conjugation.
1580, 1470 C=C Ring Stretch Aromatic skeletal vibrations.
Ortho-substitution pattern
750 - 730 C-H Out-of-Plane )
(Ring B).
Characteristic carbon-iodine
680 - 660 C-I Stretch

bond (often weak/obscured).[1]

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz for

H, 100 MHz for

C in CDCI

[1] Self-Validating Logic: The integration ratio must be 3:4:4 (Methyl : Ring A : Ring B).[1]

H NMR Data (Proton Assignment)

The spectrum is complex due to overlapping aromatic signals, but specific diagnostic peaks
exist.[1]
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Shift (

ppm)

Mult.

Integ.

Coupling (

Assignment

Hz)

Notes

8.10

t (approx)

1H

H-2 (Ring A)

Isolated
proton
between |
and CO.[1]
Most
deshielded.

[1]

7.90

dt

1H

H-6 (Ring A)

Ortho to CO,

parato I.

7.85

ddd

1H

H-4 (Ring A)

Ortho to I,
para to CO.

7.45-7.20

SH

H-5 (Ring A)
+ Ring B

Overlapping
multiplet
containing
the meta-
proton of
Ring A and
the 4 protons
of the o-tolyl

ring.

2.35

3H

Diagnostic
singlet for the
2'-methyl
group.[1]

C NMR Data (Carbon Skeleton)
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Shift (
Assignment Notes
ppm)
197.5 C=0 Carbonyl carbon.[1]
_ Ipso carbon attached to
141.5 C-1' (Ring B)[1] . .
C=0]2] (Sterically hindered).
) Carbon attached to lodine (C-
139.0 C-3 (Ring A)
1).[1]
138.5 C-1 (Ring A) Ipso carbon attached to C=0.
137.0 C-2' (Ring B)[1] Carbon attached to Methyl.
) Remaining 8 aromatic carbons.
142 - 125 Aromatic CH
[1]
lodine-bearing carbon
94.2 C-l (significantly upfield due to
heavy atom effect).[1]
20.5 -CH Methyl carbon.[1]

Experimental Protocol: Sample Preparation for
Analysis

To ensure the integrity of the spectral data above, follow this preparation workflow. This
minimizes solvent peaks and concentration effects.[1]

e NMR Prep: Dissolve 10-15 mg of sample in 0.6 mL of CDCI

(99.8% D). Filter through a cotton plug if any turbidity exists.[1]

o QC Check: Ensure CHCI

residual peak is at 7.26 ppm.[1]
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e MS Prep: Dilute sample to 10 ppm in Methanol (LC-MS grade). Use direct infusion or GC-
MS inlet.[1]

o QC Check: Run a blank MeOH injection to clear memory effects.[1]

e IR Prep: Place ~2 mg of solid/oil on the diamond ATR crystal. Apply pressure until
transmission drops to ~60-70%.[1]

Analytical Workflow Diagram

Structural Connectivity
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Caption: Integrated analytical workflow for validating molecular identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 2-Methylbenzophenone | C14H120 | CID 67230 - PubChem [pubchem.ncbi.nlm.nih.gov]
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e To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of 3-lodo-2'-
methylbenzophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b132407 1#spectroscopic-data-nmr-ir-ms-of-3-iodo-2-
methylbenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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